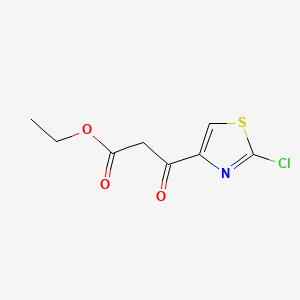
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: is a chemical compound with the following structure:
CH3C(O)CH2C(O)OCH2CH3
It belongs to the thiazole family and contains an ester group. Thiazoles are heterocyclic compounds that often exhibit interesting biological and chemical properties.
准备方法
Synthetic Routes:
The synthesis of Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate involves the reaction of 2-chloro-1,3-thiazole-4-carbaldehyde with ethyl acetoacetate . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
- Reactants: 2-chloro-1,3-thiazole-4-carbaldehyde and ethyl acetoacetate
- Solvent: Typically anhydrous ethanol or another suitable solvent
- Catalyst: Basic conditions (such as sodium ethoxide)
- Temperature: Room temperature or slightly elevated
- Workup: Isolation and purification of the product
Industrial Production:
While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or custom chemical synthesis facilities.
化学反应分析
Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate: can undergo various reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The chlorine atom can be replaced by other nucleophiles.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Common reagents and conditions depend on the specific transformation desired.
科学研究应用
Chemistry:
Building Block: It serves as a building block for the synthesis of more complex molecules.
Functional Group Manipulation: Researchers use it to introduce the thiazole moiety into other compounds.
Biology and Medicine:
Antimicrobial Properties: Thiazole derivatives often exhibit antimicrobial activity.
Drug Development: Researchers explore its potential as a scaffold for drug design.
Industry:
Fine Chemicals: It finds applications in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The exact mechanism of action for Ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate depends on its specific use. It may interact with enzymes, receptors, or other biological targets.
相似化合物的比较
While there are related thiazole derivatives, the uniqueness of this compound lies in its specific substitution pattern and ester functionality.
Similar Compounds
- 2-Chloro-1,3-thiazole-4-carbaldehyde
- Ethyl 2-chlorothiazole-4-carboxylate
属性
CAS 编号 |
2825005-27-2 |
|---|---|
分子式 |
C8H8ClNO3S |
分子量 |
233.67 g/mol |
IUPAC 名称 |
ethyl 3-(2-chloro-1,3-thiazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-13-7(12)3-6(11)5-4-14-8(9)10-5/h4H,2-3H2,1H3 |
InChI 键 |
PVEMBMJLLYDMAU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=CSC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


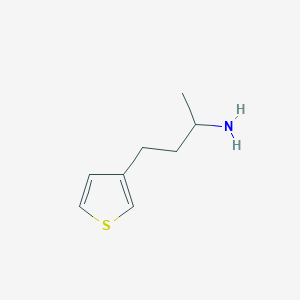
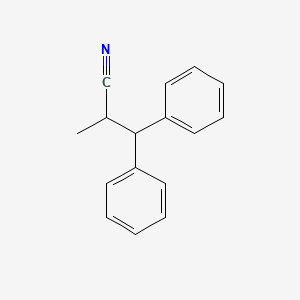
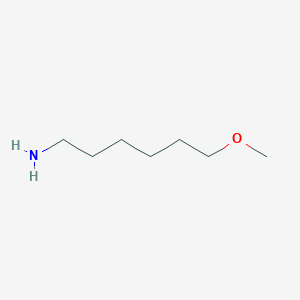
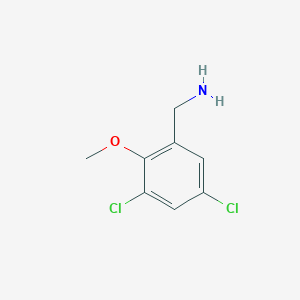
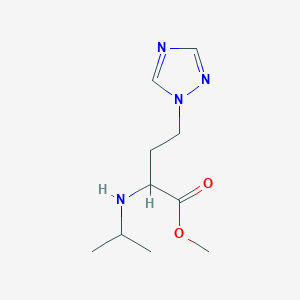
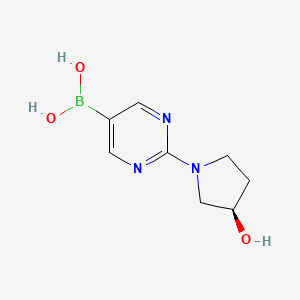
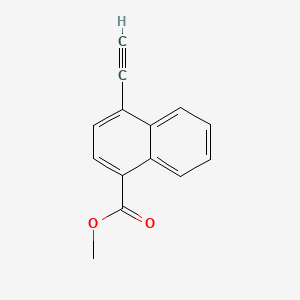
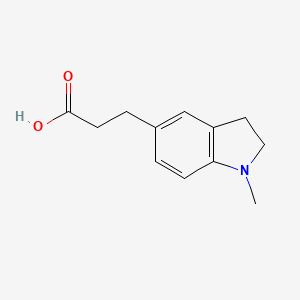

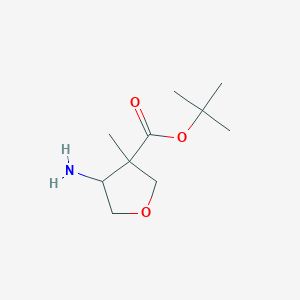
![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)

![1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)

